3-Isopropylisoxazole-5-carbonitrile
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Overview
Description
3-Isopropylisoxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C7H8N2O. It is a member of the isoxazole family, which is known for its significant biological and chemical properties. This compound is primarily used in research and development within the pharmaceutical and chemical industries due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
Isoxazoles generally interact with their targets based on their chemical diversity . The specific interactions and resulting changes would depend on the particular biological target involved.
Biochemical Pathways
Isoxazoles are synthesized through various methods, most commonly through a (3 + 2) cycloaddition reaction . The specific pathways affected would depend on the biological target and the context of the biochemical environment.
Pharmacokinetics
The compound has a molecular weight of 13615 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropylisoxazole-5-carbonitrile typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II). recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow the principles of green chemistry to minimize environmental impact. The use of eco-friendly solvents and reagents is emphasized to ensure sustainable production processes .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylisoxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reduction reactions can be performed using reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
3-Isopropylisoxazole-5-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds share a similar structure but differ in the substituents attached to the isoxazole ring, leading to variations in their chemical and biological properties.
Uniqueness: this compound is unique due to its specific isopropyl and carbonitrile substituents, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .
Biological Activity
3-Isopropylisoxazole-5-carbonitrile (CAS Number: 1217862-28-6) is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula: C₇H₈N₂O
- Molecular Weight: 136.15 g/mol
- Structure: The compound features an isoxazole ring with an isopropyl group and a carbonitrile substituent, which contribute to its reactivity and biological properties.
This compound exhibits a range of biological activities primarily through its interaction with various molecular targets. The mechanisms include:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, likely due to its ability to disrupt cell wall synthesis or interfere with metabolic pathways.
- Anticancer Properties: Research indicates that this compound may induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways and inhibition of cell proliferation.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in critical biochemical pathways, impacting cellular functions.
Biological Activity Overview
Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial properties of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antimicrobial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting that the compound could serve as a lead candidate for antibiotic development.
Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. Specifically, treatment with concentrations ranging from 10 to 100 µM resulted in over 50% reduction in cell viability after 48 hours. Flow cytometry analysis indicated that the compound triggers apoptosis through the activation of caspase pathways, further supporting its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest:
- Absorption: Rapid absorption following oral administration.
- Distribution: Moderate distribution throughout tissues, with higher concentrations observed in liver and kidney tissues.
- Metabolism: Metabolized primarily in the liver through phase I reactions.
- Excretion: Primarily excreted via urine as metabolites.
Properties
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(2)7-3-6(4-8)10-9-7/h3,5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJELPCJZDRRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673679 |
Source
|
Record name | 3-(Propan-2-yl)-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217862-28-6 |
Source
|
Record name | 3-(Propan-2-yl)-1,2-oxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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